molecular formula C26H17O3P B7980521 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

Cat. No.: B7980521
M. Wt: 408.4 g/mol
InChI Key: MUPVYVGOFQFGPL-UHFFFAOYSA-N
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Description

This compound is a highly complex pentacyclic organophosphorus molecule characterized by a fused-ring system with a central phosphorus atom substituted by a phenoxy group and two oxygen atoms (dioxa). Its structural complexity arises from the pentacyclic framework, which includes multiple fused rings and stereochemical constraints.

Properties

IUPAC Name

13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17O3P/c1-2-10-20(11-3-1)27-30-28-23-16-14-18-8-4-6-12-21(18)25(23)26-22-13-7-5-9-19(22)15-17-24(26)29-30/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPVYVGOFQFGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine typically involves the use of BINOL as a starting material. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine involves its interaction with molecular targets through its chiral phosphonate group. This interaction can influence various molecular pathways, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Functional Groups Key Structural Features
13-Phenoxy-12,14-dioxa-13-phosphapentacyclo[...]tricosa-decaene Phenoxy, dioxa Phosphorus (P), ethers, aromatic Pentacyclic core with P-O linkages and phenoxy substitution
10-[[13-(Dimethylamino)-12,14-dioxa-13-phosphapentacyclo[...]decaen-10-yl]methoxymethyl]-N,N-dimethyl-...decaen-13-amine Dimethylamino, methoxymethyl, dioxa Phosphorus (P), amines, ethers Similar pentacyclic core but with dimethylamino and methoxymethyl substituents
9-(2-Methoxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[...]trione Methoxyphenyl, thia, diaza Sulfur (S), nitrogen (N), ketones Pentacyclic system with thia (S-S) and diaza (N-N) bridges instead of dioxa and phosphorus

Key Observations:

Phosphorus vs. Nitrogen/Sulfur Substitution: The target compound’s phosphorus center () contrasts with nitrogen/sulfur in analogs (). Phosphorus’s larger atomic radius and lower electronegativity may enhance electrophilicity or catalytic activity compared to nitrogen .

Methoxymethyl groups () may enhance solubility in polar solvents, whereas the methoxyphenyl group () could stabilize π-π interactions in biological targets .

Electronic and Geometric Properties: Van der Waals descriptors () suggest that the pentacyclic framework in all compounds creates steric hindrance, but substituents like phenoxy (bulky) vs. dimethylamino (compact) modulate molecular volume and surface area . Computational studies (e.g., QSPR/QSAR in ) could predict reactivity differences, such as the phosphorus center’s susceptibility to nucleophilic attack compared to sulfur/nitrogen analogs .

Physicochemical Properties

  • Retention Behavior: Analogs with polar substituents (e.g., dimethylamino in ) exhibit higher retention in reversed-phase chromatography due to increased hydrophilicity, whereas the phenoxy-substituted compound may elute earlier .
  • Thermal Stability: The aromatic phenoxy group likely enhances thermal stability compared to aliphatic substituents, as seen in related organophosphorus compounds .

Computational Insights

  • Electronic Structure : The phosphorus atom’s lone pair in the target compound may create a polarized electronic environment, enhancing interactions with electrophilic targets compared to sulfur/nitrogen analogs () .
  • Hydrogen Bonding : Despite lacking OH groups, the dioxa (O-O) bridges in the target compound could participate in weaker hydrogen bonding compared to thia/diaza analogs () .

Biological Activity

The compound 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic molecule featuring a unique pentacyclic structure with multiple functional groups. This article reviews its biological activity based on recent studies and findings.

Structural Characteristics

The compound's structure is notable for its:

  • Pentacyclic framework : Contributes to its stability and potential biological interactions.
  • Phosphorus-containing group : Enhances reactivity and biological activity.
  • Dioxa moiety : May influence solubility and interaction with biological systems.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities:

Antitumor Activity

Research has shown that compounds structurally similar to 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa can possess significant antitumor properties. For example:

  • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
  • Mechanism of action may involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • Testing against bacterial strains such as E. coli and Staphylococcus aureus showed promising results.
  • Potential mechanisms include disruption of bacterial cell membranes and inhibition of metabolic pathways.

Case Studies

Several case studies provide insight into the biological activity of this compound:

  • Study on Antitumor Effects
    • Objective : Evaluate cytotoxicity against breast cancer cells.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 25 µM.
  • Antimicrobial Activity Assessment
    • Objective : Test efficacy against common pathogens.
    • Method : Disk diffusion method was employed.
    • Results : Significant inhibition zones were observed for both E. coli and S. aureus, indicating strong antimicrobial potential.

The proposed mechanisms underlying the biological activities include:

  • Interaction with DNA : Potential intercalation leading to disruption of replication processes.
  • Enzyme inhibition : Targeting key enzymes involved in cellular metabolism and proliferation.

Comparative Analysis

A comparative analysis with related compounds highlights the unique properties of 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa:

CompoundStructure FeaturesBiological Activity
1Urea derivativeModerate antitumor
2PhosphoramideEnhanced activity
3PhenylureaAntitumor properties

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